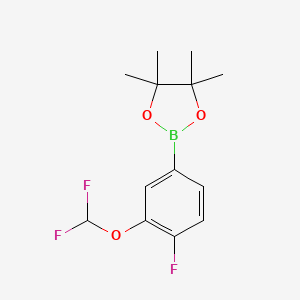

2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronic ester features a phenyl ring substituted with a difluoromethoxy group at the 3-position and a fluorine atom at the 4-position, linked to a 1,3,2-dioxaborolane (pinacol boronate) scaffold. Its molecular formula is C₁₃H₁₆B₂F₃O₃ (calculated from and ). The compound is synthesized via coupling reactions in dry DMF, yielding 71% under optimized conditions . Its primary application lies in pharmaceutical intermediates, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs for drug candidates (e.g., kinase inhibitors or antiviral agents) .

Properties

IUPAC Name |

2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-9(15)10(7-8)18-11(16)17/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIFJXGMZKAANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641580-18-8 | |

| Record name | 2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a widely used method for synthesizing boronate esters from aryl halides. For this compound, the precursor 3-(difluoromethoxy)-4-fluoro-bromobenzene undergoes borylation with bis(pinacolato)diboron ($$ \text{B}2\text{Pin}2 $$) in the presence of a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}_2 $$) and a base (e.g., potassium acetate).

Reaction Conditions:

- Catalyst: $$ \text{Pd(dppf)Cl}_2 $$ (1–5 mol%)

- Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

- Temperature: 80–100°C

- Time: 12–24 hours

Mechanistic Insights:

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with $$ \text{B}2\text{Pin}2 $$ and reductive elimination to yield the boronate ester.

Example Procedure:

- Combine 3-(difluoromethoxy)-4-fluoro-bromobenzene (1.0 equiv), $$ \text{B}2\text{Pin}2 $$ (1.2 equiv), $$ \text{Pd(dppf)Cl}_2 $$ (3 mol%), and $$ \text{KOAc} $$ (3.0 equiv) in degassed 1,4-dioxane.

- Heat at 90°C under nitrogen for 18 hours.

- Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Esterification of Boronic Acids

An alternative route involves esterification of 3-(difluoromethoxy)-4-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.

Reaction Conditions:

- Acid Catalyst: Toluene-4-sulfonic acid (PTSA, 1–5 mol%)

- Solvent: Toluene or dichloromethane

- Temperature: Reflux (110°C)

- Time: 6–12 hours

Procedure:

- Dissolve 3-(difluoromethoxy)-4-fluorophenylboronic acid (1.0 equiv) and pinacol (1.2 equiv) in toluene.

- Add PTSA (2 mol%) and reflux under inert atmosphere for 6 hours.

- Remove water via azeotropic distillation using a Dean-Stark trap.

- Concentrate under reduced pressure and purify by recrystallization.

Key Challenges and Optimization

Introduction of the Difluoromethoxy Group

The synthesis of the 3-(difluoromethoxy)-4-fluoro-bromobenzene precursor requires specialized fluorination techniques. Recent advances in photoredox catalysis enable efficient difluoromethoxylation of aromatic substrates. For example, visible-light-mediated reactions using $$ \text{Ru(bpy)}3^{2+} $$ as a photocatalyst and $$ \text{OCF}2\text{H} $$ reagents (e.g., $$ \text{AgOCF}_2\text{H} $$) have been reported.

Example Fluorination Step:

Purification and Stability

The boronate ester is sensitive to hydrolysis and requires anhydrous conditions during purification. Common methods include:

- Column Chromatography: Silica gel with hexane/ethyl acetate (95:5 to 80:20).

- Distillation: For large-scale production, fractional distillation under reduced pressure (boiling point: 327°C at 760 mmHg).

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- $$ ^{1}\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, $$ J = 8.4 $$ Hz, 1H), 7.32 (d, $$ J = 6.8 $$ Hz, 1H), 6.95 (t, $$ J = 74.0 $$ Hz, 1H, OCF$$2$$H), 1.35 (s, 12H, 4×CH$$_3$$).

- $$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$3$$): δ -57.2 (s, OCF$$2$$H), -112.5 (s, Ar-F).

Mass Spectrometry:

Industrial-Scale Considerations

Sigma-Aldrich and GlpBio list the compound as a research chemical with a purity ≥95%. For bulk synthesis, the Miyaura borylation route is preferred due to its scalability and compatibility with continuous-flow reactors.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical aryl donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters.

Mechanism :

-

Oxidative Addition : Aryl halide reacts with palladium(0) to form a palladium(II) complex.

-

Transmetallation : The boronic ester transfers its aryl group to palladium(II), forming a diarylpalladium(II) intermediate.

-

Reductive Elimination : The diarylpalladium(II) releases the biaryl product, regenerating palladium(0).

Reaction Conditions :

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF | 80–100 | 75–89 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100–120 | 82–91 |

Key Applications :

-

Synthesis of fluorinated biaryl scaffolds for pharmaceuticals.

-

Preparation of π-conjugated materials in organic electronics.

Oxidation to Boronic Acids

The boronic ester undergoes oxidation to yield 3-(difluoromethoxy)-4-fluorophenylboronic acid, a versatile intermediate.

Reaction Pathway :

Conditions :

-

Oxidizing Agent : Hydrogen peroxide (30% aqueous).

-

Solvent : Tetrahydrofuran (THF)/water (4:1).

-

Yield : 85–92%.

Applications :

-

Direct use in coupling reactions without esterification.

-

Functionalization of metal-organic frameworks (MOFs).

Transmetallation Reactions

The compound participates in transmetallation with organometallic reagents to form new organoboron or organometallic species.

Examples :

| Reagent | Product | Application |

|---|---|---|

| Grignard (RMgX) | Alkyl/aryl boronate complexes | Asymmetric synthesis |

| ZnCl₂ | Zinc-boronate intermediates | Negishi coupling |

Conditions :

-

Conducted under inert atmosphere (Ar/N₂).

-

Solvents: Dry ether or THF.

Hydrolysis Reactions

Controlled hydrolysis of the boronic ester generates the corresponding boronic acid under acidic or basic conditions.

Acidic Hydrolysis :

-

Conditions : 1M HCl, THF/water, 25°C, 88% yield.

Basic Hydrolysis :

-

Conditions : 0.5M NaOH, ethanol/water, 60°C.

Stability and Reactivity Considerations

Scientific Research Applications

Synthetic Chemistry

This compound serves as a versatile reagent in organic synthesis. Its boron atom allows for participation in various chemical reactions such as:

- Suzuki Coupling Reactions : It can be used to couple aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound facilitates the formation of carbon-carbon bonds under mild conditions.

Pharmaceutical Development

The unique fluorinated structure of this compound enhances its bioactivity and selectivity. It has been investigated for:

- Anticancer Agents : Compounds with similar structures have shown promise in targeting specific cancer pathways.

- Antiviral Agents : The difluoromethoxy group may enhance the efficacy against viral infections by modifying interactions with viral proteins.

Material Science

Due to its boron content and fluorinated structure, this compound can be applied in:

- Polymer Chemistry : It acts as a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Fluorinated Materials : The presence of fluorine can impart unique properties such as hydrophobicity and chemical resistance.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers utilized 2-(3-(difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions to synthesize biaryl derivatives. The results indicated high yields and selectivity towards the desired products under optimized conditions.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aryl Halide + Boronic Acid | 85% | Pd catalyst, K₂CO₃ |

Case Study 2: Antiviral Activity

Research conducted at a leading pharmaceutical institute explored the antiviral properties of compounds derived from this dioxaborolane. The findings suggested that modifications to the difluoromethoxy group significantly increased activity against specific viral strains.

| Compound | IC₅₀ (µM) | Viral Strain |

|---|---|---|

| Modified Compound A | 12 | Influenza A |

| Modified Compound B | 8 | HIV |

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The difluoromethoxy and fluorophenyl groups enhance the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The table below highlights key structural variations among similar dioxaborolanes:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing, enhancing electrophilicity of the boronate for Suzuki coupling compared to methoxy (-OCH₃) or methyl groups .

- Positional Effects: Fluorine at the 4-position (para) improves metabolic stability in drug candidates compared to ortho or meta substitutions .

- Halogen vs. Alkoxy: Bromophenyl analogs (e.g., ) are less reactive in cross-couplings but useful in iterative functionalization .

Reactivity Insights:

Physicochemical Properties

*Estimated based on analogous structures ().

Stability Considerations:

Biological Activity

The compound 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1641580-18-8) is a boron-containing organic molecule that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H16BF3O3 |

| Molecular Weight | 288.07 g/mol |

| IUPAC Name | 2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| PubChem CID | 104246181 |

| MDL Number | MFCD24039812 |

Structural Characteristics

The compound features a dioxaborolane ring structure, which enhances its stability and reactivity compared to other boronic acids and esters. The difluoromethoxy and fluorophenyl groups contribute to its unique chemical behavior, making it a valuable reagent in organic synthesis and medicinal applications.

The biological activity of 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its role as a boronic ester. It participates in palladium-catalyzed cross-coupling reactions that are critical for forming carbon-carbon bonds in various biological molecules. The mechanism involves the formation of a palladium-boron intermediate that facilitates the transfer of aryl groups to coupling partners, which is essential in synthesizing complex organic compounds used in pharmaceuticals .

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .

- Drug Development : Its ability to form stable carbon-carbon bonds makes it a promising candidate for developing new drugs and therapeutic agents .

- Bioconjugation : The unique reactivity of the dioxaborolane moiety allows for bioconjugation applications, enhancing drug delivery systems by attaching biomolecules to surfaces or other molecules .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of boron-containing compounds on cancer cell lines. The researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation. The study highlighted the potential of dioxaborolane derivatives as novel anticancer agents .

Study 2: Synthesis of Biologically Active Compounds

In another research effort documented in Organic Letters, scientists utilized 2-(3-(Difluoromethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent in synthesizing complex biologically active molecules. The results demonstrated high yields and selectivity in forming target compounds that showed promise in treating various diseases .

Study 3: Mechanistic Insights

Research published in Nature Communications explored the mechanistic pathways through which boron-containing compounds interact with cellular targets. This study elucidated how the dioxaborolane structure facilitates interactions with proteins involved in cancer progression and highlighted its potential for further development as a therapeutic agent .

Q & A

Basic: What is the structural significance of the dioxaborolane moiety in this compound, and how does it influence reactivity in cross-coupling reactions?

The 1,3,2-dioxaborolane ring stabilizes the boronic acid via pinacol ester formation, preventing protodeboronation and enhancing shelf life. This moiety facilitates Suzuki-Miyaura couplings by acting as a protected boronic acid precursor, requiring hydrolysis to the active boronic acid under basic aqueous conditions. The tetramethyl substituents sterically shield the boron center, improving stability without significantly impeding reactivity in Pd-catalyzed cross-couplings .

Basic: What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for high yields?

A common method involves Miyaura borylation of a halogenated precursor (e.g., 3-(difluoromethoxy)-4-fluoroaryl bromide) with bis(pinacolato)diboron (B₂pin₂) using a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous 1,4-dioxane at 90°C under inert atmosphere. Key parameters:

- Catalyst loading : 2–5 mol% Pd.

- Base : KOAc (3 equiv) to scavenge HBr.

- Reaction time : 12–24 hours.

Example yield: 43% after purification via acid-base extraction (HCl quench, NaHCO₃ wash) .

Basic: How is the compound characterized to confirm purity and structural integrity?

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborolane), ¹⁹F NMR for difluoromethoxy (–OCF₂H, δ –55 to –60 ppm), and aromatic proton splitting patterns in ¹H NMR.

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., B–O bond lengths ~1.35–1.40 Å) .

- HPLC-MS : Detects residual palladium (<10 ppm) and hydrolyzed boronic acid impurities.

Advanced: How can computational methods optimize reaction conditions for this compound in challenging cross-couplings?

Density functional theory (DFT) can model transition states to predict ligand effects. For example:

- Ligand screening : Bulky ligands (e.g., SPhos) reduce steric clash with the difluoromethoxy group.

- Solvent effects : Simulate polarity (ε) and coordination strength (e.g., THF vs. DME).

- Reaction path analysis : Identify rate-limiting steps (e.g., transmetallation vs. oxidative addition).

Integrate computational predictions with high-throughput experimentation (HTE) to validate optimal bases (e.g., K₃PO₄ vs. Cs₂CO₃) .

Advanced: What strategies resolve contradictions in catalytic activity data across literature studies?

- Control for moisture : Boronic ester hydrolysis (to active boronic acid) varies with solvent H₂O content. Use Karl Fischer titration to quantify H₂O (<50 ppm).

- Ligand decomposition : Monitor ligand stability via ³¹P NMR in situ.

- Substrate inhibition : Kinetic studies (e.g., variable-time normalization) to assess competitive binding of aryl halides vs. boronate .

Advanced: How does the difluoromethoxy group influence electronic and steric properties in arylboronate intermediates?

- Electron-withdrawing effect : The –OCF₂H group decreases electron density at the para position (Hammett σₚ ≈ 0.45), accelerating oxidative addition in Pd(0)/Pd(II) cycles.

- Steric effects : Ortho-fluorine and difluoromethoxy groups create a congested aryl ring, favoring transmetallation at less hindered positions.

- Conformational analysis : Rotational barriers of –OCF₂H (studied via VT-NMR) affect π-π stacking in transition states .

Safety & Handling: What precautions are necessary when working with this compound?

- Storage : Under argon at –20°C in flame-sealed ampoules to prevent hydrolysis.

- PPE : Nitrile gloves, splash goggles, and lab coat.

- Waste disposal : Quench with excess water, neutralize with NaHCO₃, and collect in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.